Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Boc/Bzl Chemistry

Introducing Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217531-78-6), a protected, non-proteinogenic β-hydroxy-α-amino acid diastereomeric mixture featuring acid-labile Boc protection and a free C-terminal carboxylic acid. This building block introduces β-hydroxyl hydrogen-bonding motifs that stabilize secondary structures (β-turns, 3₁₀-helices) and confer protease resistance, making it superior to simple Boc-amino acids for constructing peptidomimetics and cyclic lipodepsipeptide analogs. Generic substitution is not viable due to stereochemical specificity and orthogonal Boc/Bzl SPPS compatibility. Use the cost-effective (2S,3RS) mixture to sample conformational diversity in library syntheses and scale-up studies before transitioning to single enantiomers for GMP manufacturing.

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
CAS No. 1217531-78-6
Cat. No. B1531018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid
CAS1217531-78-6
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8?/m0/s1
InChIKeyISRKGGQOVLQWDW-JAMMHHFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic Acid (CAS 1217531-78-6): Procurement-Grade Building Block for Peptide and Peptidomimetic Synthesis


Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217531-78-6) is a protected, non-proteinogenic β-hydroxy-α-amino acid derivative with the molecular formula C₁₁H₂₁NO₅ and a molecular weight of 247.29 g/mol . It is commercially supplied as a (2S,3RS) diastereomeric mixture, featuring a tert-butyloxycarbonyl (Boc) group at the N-terminus and a free carboxylic acid at the C-terminus, rendering it a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics . The compound is primarily utilized in research and development settings to introduce β-hydroxy-α-amino acid motifs into peptide backbones, where its stereochemical and conformational properties can modulate secondary structure and biological activity.

Why Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic Acid Cannot Be Replaced by Generic Analogs


Generic substitution of Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid with other Boc-protected β-hydroxy-α-amino acids or simpler aliphatic Boc-amino acids is not viable due to three critical differentiating factors: (i) stereochemical specificity—the (2S,3RS) diastereomeric configuration imparts distinct conformational constraints and protease resistance in peptide chains compared to single-enantiomer (2S,3R) or (2S,3S) analogs [1]; (ii) orthogonal protection chemistry—the acid-labile Boc group enables compatibility with Boc/Bzl SPPS strategies, whereas switching to a base-labile Fmoc derivative would require a complete redesign of the synthetic route [2]; and (iii) side-chain functionality—the β-hydroxyl group serves as a hydrogen-bond donor/acceptor that stabilizes secondary structures such as β-turns and 3₁₀-helices, a property absent in unsubstituted Boc-amino acids like Boc-Leu-OH [3]. These interdependent features mean that substituting with a chemically similar but stereochemically or functionally distinct building block can alter peptide conformation, reduce synthetic yield, and compromise downstream biological activity.

Quantitative Differentiation Evidence for Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic Acid (CAS 1217531-78-6)


Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Base-Labile Fmoc in SPPS

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid employs a tert-butyloxycarbonyl (Boc) protecting group that is removed under moderately strong acidic conditions (e.g., 30–50% TFA in DCM), whereas the Fmoc analog requires mild basic conditions (e.g., 20% piperidine in DMF) for deprotection [1]. This orthogonality dictates the choice of resin linker and side-chain protecting groups. In Boc/Bzl SPPS, the final cleavage from the resin typically requires hazardous HF, while Fmoc/tBu SPPS uses milder TFA cleavage. The selection of the Boc-protected building block is therefore mandatory for researchers employing Boc-based synthetic strategies, as substitution with an Fmoc derivative would necessitate a complete re-optimization of the peptide assembly and cleavage protocols.

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Boc/Bzl Chemistry

Diastereomeric Purity: (2S,3RS) Mixture vs. Single Enantiomers for Conformational Control

The (2S,3RS) designation indicates a diastereomeric mixture at the β-carbon, containing both (2S,3R) and (2S,3S) configurations. In peptide synthesis, the stereochemistry of the β-hydroxy group directly influences the peptide backbone's conformational landscape [1]. For instance, β-hydroxy-α-amino acids with a (2S,3R) configuration favor extended conformations, while (2S,3S) configurations promote tighter turns. When a single enantiomer is required for conformational homogeneity, the (2S,3RS) mixture may be used as a cost-effective precursor for chromatographic or enzymatic resolution. Conversely, for applications where diastereomeric heterogeneity is acceptable (e.g., library screening), the mixture provides a broader conformational sampling without the added expense of enantiopure material.

Peptide Conformation Stereochemistry Diastereomer Separation

Commercial Purity Specification: 95% Minimum vs. Industry Standard Ranges

Commercially sourced Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217531-78-6) from AKSci is specified with a minimum purity of 95% by HPLC . This value meets the typical acceptance criterion for peptide building blocks used in research-scale syntheses (commonly 95–98%). In comparison, alternative suppliers list similar purity levels (e.g., 95%+ from CheMenu ), indicating a consistent quality standard across the market. However, for GMP or late-stage clinical manufacturing, higher purity (>99%) with full impurity profiling may be required, necessitating custom synthesis or additional purification. The 95% specification is adequate for most academic and early-stage pharmaceutical research applications where minor impurities do not critically impact peptide yield or purity.

Purity Specification Quality Control Procurement Benchmarking

Storage and Stability Profile: Ambient Temperature Storage vs. Cold-Chain Requirements

Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is specified for long-term storage at ambient temperature (cool, dry place) by AKSci , and at room temperature (RT) by Shanghai Yuanye . This contrasts with many peptide building blocks—particularly those containing oxidation-prone functionalities or Fmoc groups—which often require storage at –20°C or +4°C. The room-temperature stability of this Boc-protected derivative reduces cold-chain shipping costs and simplifies inventory management in research laboratories. However, for maximum shelf-life, some vendors recommend storage at –20°C for periods exceeding 24 months , indicating that while short-term ambient storage is acceptable, long-term preservation benefits from freezer conditions.

Storage Conditions Stability Logistics

Cost Efficiency: Price Benchmarking Against Enantiopure Analogs

The diastereomeric mixture Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 1217531-78-6) is priced at approximately $196–$204 per mg in small quantities (5 mg scale) based on published vendor pricing (e.g., $980 for 2.5 mg, $1,330 for 5 mg) . In comparison, the single-enantiomer analog Boc-(2S,3R)-AHMP-OH (CAS 929198-84-5) is listed at $605 for an unspecified quantity, translating to a significantly higher cost per unit weight for enantiopure material [1]. While the mixture sacrifices stereochemical homogeneity, it provides a 2- to 3-fold cost reduction relative to the resolved enantiomer, making it the preferred option for early-stage screening, method development, or large-scale syntheses where diastereomeric resolution can be performed downstream.

Procurement Cost Price Comparison Value Analysis

Strategic Application Scenarios for Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic Acid (CAS 1217531-78-6)


Boc/Bzl Solid-Phase Peptide Synthesis of Conformationally Constrained Peptides

This building block is ideally suited for Boc-based SPPS where acid-labile side-chain protecting groups (e.g., benzyl-based) are employed. The β-hydroxy group introduces a hydrogen-bonding motif that can stabilize specific secondary structures (e.g., 3₁₀-helices or β-turns) when incorporated into peptide backbones [1]. Researchers synthesizing cyclic lipodepsipeptides or antimicrobial peptides, such as daptomycin analogs, can leverage this Boc-protected β-hydroxy-α-amino acid to mimic natural threonine residues while introducing branched hydrophobicity via the isopropyl side chain.

Peptidomimetic Library Construction Using Diastereomeric Mixtures

The (2S,3RS) diastereomeric mixture enables the generation of peptide libraries with inherent conformational diversity at the β-carbon. This is advantageous for high-throughput screening campaigns aiming to identify lead compounds with optimal protease resistance or receptor binding affinity. By using the mixture rather than a single enantiomer, a broader conformational space is sampled without the need to synthesize multiple enantiopure building blocks, accelerating hit discovery and reducing synthesis costs [2].

Synthesis of Protease-Resistant Peptide Therapeutics

Incorporation of β-hydroxy-α-amino acids into peptide backbones has been shown to enhance resistance to proteolytic degradation by sterically hindering the amide bond [3]. The Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid scaffold is particularly well-suited for constructing protease-resistant analogs of bioactive peptides, including hormone fragments and enzyme inhibitors. The Boc protecting group is orthogonal to many enzymatic conditions, allowing for sequential deprotection and functionalization steps in solution-phase synthesis.

Process Development and Scale-Up Feasibility Studies

Given its ambient-temperature storage stability and cost-effectiveness relative to enantiopure analogs, the (2S,3RS) mixture serves as an economical surrogate during process optimization and scale-up studies . Researchers can validate coupling efficiencies, purification methods, and reaction conditions using the less expensive mixture before transitioning to the more costly single enantiomer for GMP manufacturing. This approach minimizes material costs during the development phase while ensuring that the final process is transferable.

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